molecular formula C10H12N4 B15310179 6-(1-Ethyl-1h-imidazol-2-yl)pyridin-2-amine

6-(1-Ethyl-1h-imidazol-2-yl)pyridin-2-amine

Cat. No.: B15310179
M. Wt: 188.23 g/mol
InChI Key: XEIBUAANMKPJIV-UHFFFAOYSA-N
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Description

6-(1-Ethyl-1h-imidazol-2-yl)pyridin-2-amine is a heterocyclic compound that features both an imidazole and a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazole and pyridine moieties in its structure allows it to participate in a wide range of chemical reactions and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Ethyl-1h-imidazol-2-yl)pyridin-2-amine typically involves the construction of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-aminopyridine with an appropriate imidazole derivative under specific conditions. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, reagents, and reaction conditions is carefully controlled to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(1-Ethyl-1h-imidazol-2-yl)pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole or pyridine ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or aryl groups.

Scientific Research Applications

6-(1-Ethyl-1h-imidazol-2-yl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1-Ethyl-1h-imidazol-2-yl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecule, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-(1-Methyl-1h-imidazol-2-yl)pyridin-2-amine
  • 6-(1-Propyl-1h-imidazol-2-yl)pyridin-2-amine
  • 6-(1-Butyl-1h-imidazol-2-yl)pyridin-2-amine

Uniqueness

6-(1-Ethyl-1h-imidazol-2-yl)pyridin-2-amine is unique due to the specific combination of the ethyl group on the imidazole ring and the pyridine ring. This combination can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the ethyl group can affect the compound’s solubility, stability, and ability to interact with biological targets .

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

6-(1-ethylimidazol-2-yl)pyridin-2-amine

InChI

InChI=1S/C10H12N4/c1-2-14-7-6-12-10(14)8-4-3-5-9(11)13-8/h3-7H,2H2,1H3,(H2,11,13)

InChI Key

XEIBUAANMKPJIV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1C2=NC(=CC=C2)N

Origin of Product

United States

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